![molecular formula C13H25NO B1485650 1-{[Cyclohexyl(ethyl)amino]methyl}cyclobutan-1-ol CAS No. 2153268-08-5](/img/structure/B1485650.png)
1-{[Cyclohexyl(ethyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[Cyclohexyl(ethyl)amino]methyl}cyclobutan-1-ol, also known as 1-Cyclohexyl-N-ethyl-methylcyclobutanol (CEMCB), is a cyclic ether that has been studied for its potential applications in drug discovery and development. CEMCB is a relatively new compound and has been studied for its potential as a novel drug target. It has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, antibacterial, and antiviral properties. CEMCB has also been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to interact with proteins and other molecules.
Scientific Research Applications
Crystal Structure Analysis
A study demonstrated the crystal structure of a compound with similar structural motifs, emphasizing the significance of cyclobutane derivatives in medicinal chemistry due to their antibacterial effects and structural properties (Sarı et al., 2002).
Stereodivergent Syntheses
Research on the stereodivergent synthesis of bis(cyclobutane) β-dipeptides from cyclobutane derivatives highlights the potential for creating structurally unique bioactive compounds (Izquierdo et al., 2002).
Photopolymerization and Photo-Copolymerization
The photoreactivity of diolefin compounds in the crystalline state was explored, showing the formation of oligomers with cyclobutane skeletons, which could have implications for material science and polymer chemistry (Hasegawa et al., 1989).
properties
IUPAC Name |
1-[[cyclohexyl(ethyl)amino]methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-14(11-13(15)9-6-10-13)12-7-4-3-5-8-12/h12,15H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKRXYDVMHADKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1(CCC1)O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[Cyclohexyl(ethyl)amino]methyl}cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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